

25I-NBMD Hydrochloride: A Technical Guide to its Binding Affinity and Selectivity

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Compound of Interest

Compound Name: 25I-NBMD hydrochloride

Cat. No.: B591324

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Introduction

25I-NBMD hydrochloride (also known as NBMD-2C-I or Cimbi-29) is a potent and selective partial agonist of the serotonin 2A (5-HT_{2A}) receptor. It is a derivative of the phenethylamine hallucinogen 2C-I. The addition of an N-(2,3-methylenedioxybenzyl) group to the 2C-I structure significantly enhances its affinity for the 5-HT_{2A} receptor. This high affinity and selectivity make 25I-NBMD a valuable research tool for investigating the structure and function of the 5-HT_{2A} receptor and its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of **25I-NBMD hydrochloride**, along with detailed experimental protocols and an examination of its primary signaling pathway.

Binding Affinity and Selectivity Profile

25I-NBMD hydrochloride exhibits high-affinity binding to the human 5-HT_{2A} receptor, with reported K_i values in the sub-nanomolar to low nanomolar range.

Table 1: Binding Affinity of 25I-NBMD Hydrochloride at the Human 5-HT_{2A} Receptor

Parameter	Value	Reference
K _i	0.049 - 0.21 nM	[1]

In terms of functional activity, 25I-NBMD acts as a partial agonist at the human 5-HT_{2A} receptor.

Table 2: Functional Activity of 25I-NBMD Hydrochloride at the Human 5-HT_{2A} Receptor

Parameter	Value	Reference
EC ₅₀	8.2 nM	

A comprehensive selectivity profile of 25I-NBMD against a wide range of receptors is not extensively documented in the public domain. However, data from the closely related compound 25I-NBOMe can provide an indication of the expected selectivity. The NBOMe class of compounds generally displays significantly lower affinity for other serotonin receptor subtypes, as well as for dopaminergic and adrenergic receptors.

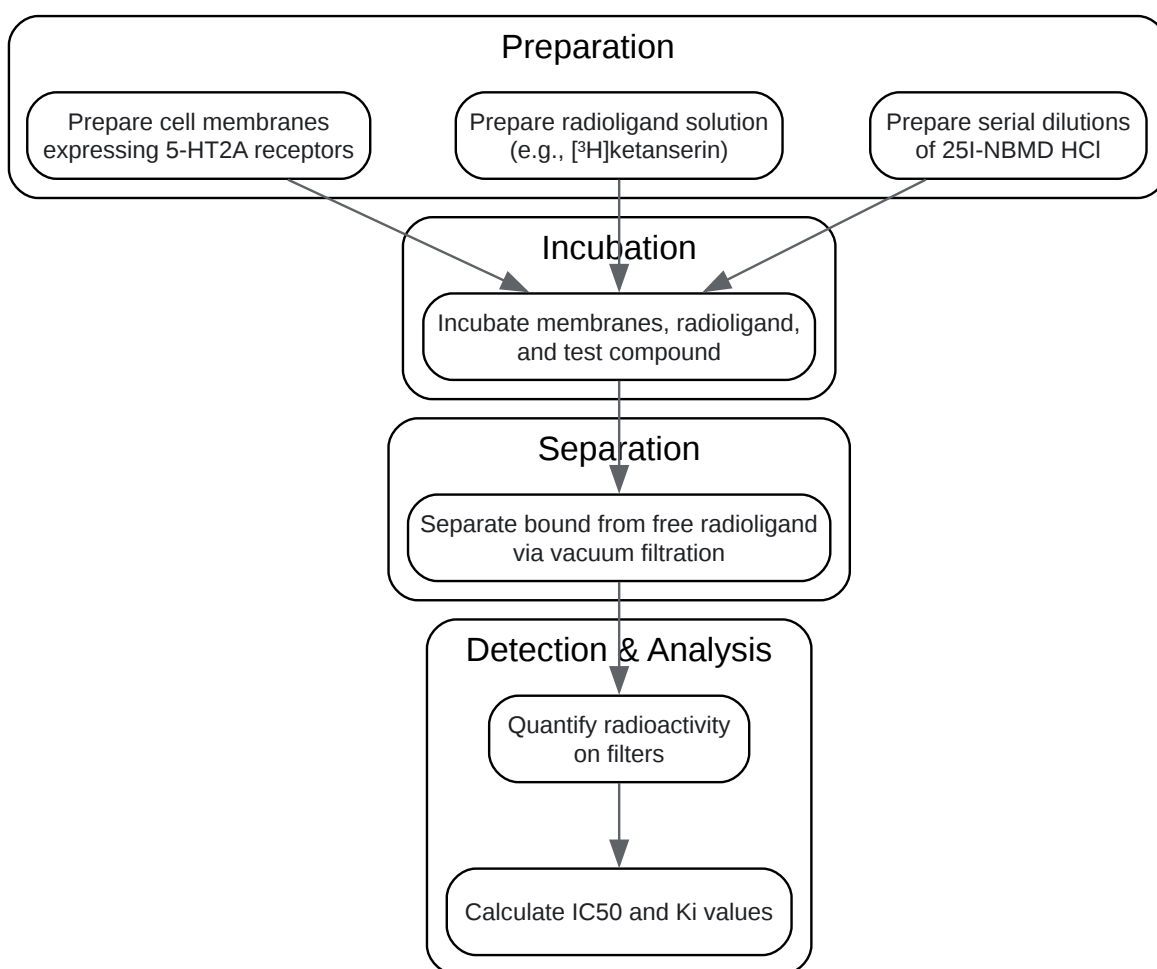
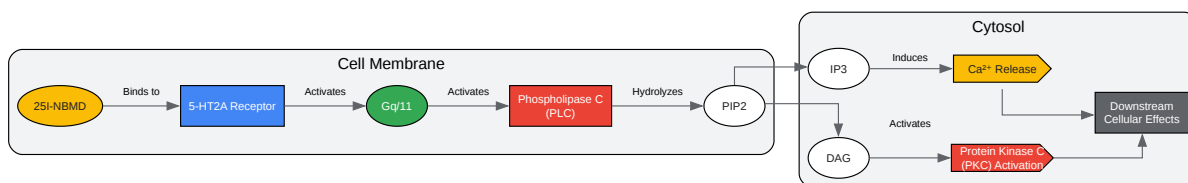
Table 3: Estimated Selectivity Profile of 25I-NBMD Hydrochloride (based on data for 25I-NBOMe)

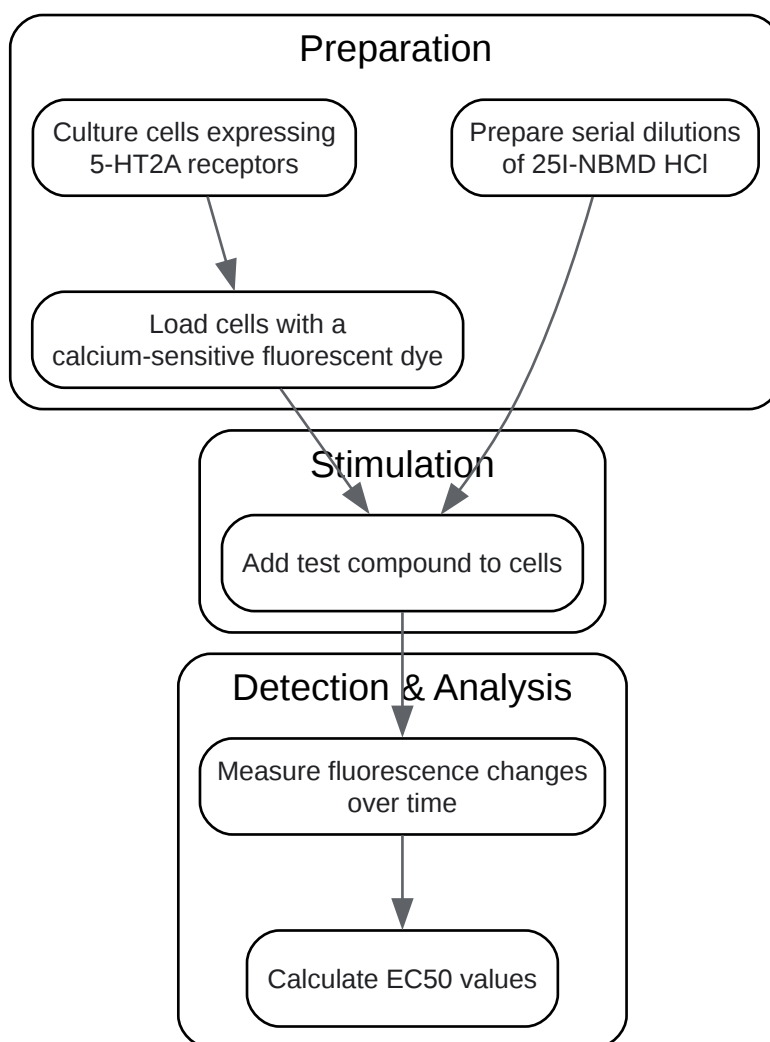
Receptor	Ki (nM)
Serotonin Receptors	
5-HT2A	0.049 - 0.21
5-HT1A	> 500
5-HT2B	1.91 - 130
5-HT2C	1.03 - 4.6
Dopamine Receptors	
D1	> 500
D2	> 500
D3	> 500
Adrenergic Receptors	
α 1A	> 500
Other Targets	
μ -Opioid Receptor	Some NBOMes show off-target activity

Disclaimer: The selectivity data presented in Table 3, with the exception of the 5-HT2A receptor, is based on the profile of the related compound 25I-NBOMe and should be considered as an estimation for 25I-NBMD. Further experimental validation is required for a definitive selectivity profile.

Signaling Pathway

As a 5-HT2A receptor agonist, **25I-NBMD hydrochloride** primarily initiates its cellular effects through the Gq/11 signaling pathway.





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References

- 1. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

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